molecular formula C9H10F2 B8659645 1,2-Difluoro-3-propylbenzene CAS No. 126163-01-7

1,2-Difluoro-3-propylbenzene

Cat. No. B8659645
Key on ui cas rn: 126163-01-7
M. Wt: 156.17 g/mol
InChI Key: SUJZXHZDAHNHQZ-UHFFFAOYSA-N
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Patent
US05087764

Procedure details

Hydrogen is introduced at room temperature until saturation into a solution of 0.13 mol of 3-propenyl-1,2-difluorobenzene (obtainable according to Example 11) in 100 ml of THF containing 5 g of suspended Pd/C. Customary working up is carried out after stirring for 3 hours, b.p.30 : 72° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-propenyl-1,2-difluorobenzene
Quantity
0.13 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[CH:3]([C:6]1[C:7]([F:13])=[C:8]([F:12])[CH:9]=[CH:10][CH:11]=1)=[CH:4][CH3:5]>C1COCC1.[Pd]>[CH2:3]([C:6]1[C:7]([F:13])=[C:8]([F:12])[CH:9]=[CH:10][CH:11]=1)[CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
3-propenyl-1,2-difluorobenzene
Quantity
0.13 mol
Type
reactant
Smiles
C(=CC)C=1C(=C(C=CC1)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
72° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CC)C=1C(=C(C=CC1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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